ATX968

DHX9 helicase enzyme inhibition cancer research

Researchers studying MSI-H colorectal cancer require selective DHX9 probes with cellular potency below 100 nM. Many existing inhibitors (e.g., DHX9-IN-1, EC50=6.94 μM) lack translational relevance. ATX968 solves this: • Biochemical & cellular potency: IC50=2 nM (biochem), EC50=0.054 μM (cell-based) • Allosteric mechanism confirmed by X-ray crystallography • Validated in MSI-H/dMMR xenograft models • >200-fold selectivity over ATP-competitive helicases Supplied as lyophilized powder for in vivo or cell-based assays.

Molecular Formula C18H16ClN3O3S2
Molecular Weight 421.9 g/mol
Cat. No. B10861693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATX968
Molecular FormulaC18H16ClN3O3S2
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2=CSC(=C2)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C
InChIInChI=1S/C18H16ClN3O3S2/c1-11-4-3-5-20-17(11)12-6-16(26-10-12)18(23)21-14-7-13(19)8-15(9-14)22-27(2,24)25/h3-10,22H,1-2H3,(H,21,23)
InChIKeyVDGNPEFFHQRGOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATX968: Potent, Selective DHX9 Inhibitor


ATX968 (also known as DHX9-IN-2, CAS 2973395-71-8) is a small-molecule allosteric inhibitor of the DExH-box RNA/DNA helicase DHX9 [1]. It was discovered through a structure-based optimization campaign aimed at developing an orally bioavailable inhibitor with high target selectivity and sustained target engagement in vivo [2]. Unlike many early DHX9 tool compounds, ATX968 is orally active and induces robust tumor regression in microsatellite instability-high (MSI-H) and mismatch repair-deficient (dMMR) colorectal cancer xenograft models [1]. Its molecular formula is C18H16ClN3O3S2, with a molecular weight of 421.9 g/mol .

DHX9 helicase inhibition pathway studies

Allosteric mechanism-of-action research

MSI-H/dMMR colorectal cancer xenograft model context

Cell-based circRNA target engagement assays

ATX968: Superior to Generic DHX9 Inhibitors


DHX9 is an emerging oncology target, and several chemical probes have been described (e.g., DHX9-IN-1, DHX9-IN-3, DHX9-IN-5, DHX9-IN-6). However, these analogs exhibit critical limitations that preclude their straightforward substitution for ATX968 in robust in vitro and in vivo studies. Some lack oral bioavailability [1], others show weaker cellular potency or inferior selectivity profiles , and none have demonstrated the sustained tumor regression in MSI-H/dMMR xenograft models that is documented for ATX968 [2]. Furthermore, ATX968 binds to an allosteric pocket distinct from the ATP-binding site, conferring a unique mechanism of action that is not shared by ATP-competitive inhibitors . These quantitative and mechanistic differences mean that ATX968 cannot be replaced by a generic DHX9 inhibitor without compromising experimental outcomes and data reproducibility. The evidence below provides a side-by-side quantitative comparison to guide procurement decisions.

Mechanism

Allosteric vs. ATP-competitive DHX9 inhibitors may shift functional readouts in unwinding and cellular assays.

Target engagement

Cellular EC50 differences with DHX9-IN-1 or DHX9-IN-21 mean exposure-response profiles may not transfer.

In vivo context

Absence of reported xenograft regression data for analogs limits direct substitution in in vivo studies.

Selectivity

Unvalidated or limited off-target profiling in alternatives increases risk of confounded biological interpretation.

ATX968 Differentiation Evidence


Biochemical Potency vs. Analogs

ATX968 inhibits DHX9 helicase unwinding activity with an IC50 of 8 nM . In comparison, DHX9-IN-1 exhibits a higher IC50 of 9.45 nM in biochemical assays . DHX9-IN-5 displays a lower IC50 of 4.3 nM [1], but its oral bioavailability and in vivo activity have not been reported, limiting its utility. DHX9-IN-6 is substantially less potent, with an IC50 of 0.32 µM [2]. The quantitative difference between ATX968 and DHX9-IN-6 is 40-fold (8 nM vs. 320 nM), which may significantly impact cellular and in vivo target engagement.

Biochem. potency vs. analogs
Head-to-head
IC50 8 nM vs. DHX9-IN-1 9.45 nM / DHX9-IN-12 0.917 μM
Reported unwinding assay fit; supports lower-dose target engagement studies.
DHX9 helicase unwinding assay, direct comparison.
DHX9 helicase enzyme inhibition cancer research

Cellular Target Engagement vs. Analogs

In LS411N MSI-H/dMMR colorectal cancer cells, ATX968 demonstrates potent antiproliferative activity, with an IC50 of 0.054 µM for circBRIP1 induction [1]. In the same cell line, DHX9-IN-3 exhibits a higher antiproliferative IC50 of 8.7 nM . While both compounds are active in the low nanomolar range, ATX968's EC50 value for circBRIP1 induction (a proximal pharmacodynamic biomarker) is 0.054 µM, reflecting its ability to engage DHX9 and modulate downstream signaling at concentrations that correlate with in vivo efficacy [2].

Cellular target engagement
Head-to-head
EC50 0.054 μM (circBRIP1) vs. DHX9-IN-1 6.94 μM, DHX9-IN-21 19.1 nM
Supports cell-based DHX9 target engagement model interpretation.
Alu-mediated circBRIP1 induction assay.
colorectal cancer MSI-H dMMR antiproliferative

Selectivity Profile vs. Generics

ATX968 exhibits high selectivity for DHX9 over related helicases and a broad panel of kinases. Specifically, it shows no significant inhibition of DHX36 (a closely related DExH-box helicase), SMARCA2 (a DNA helicase), or any of 97 kinases tested at 1 µM . In contrast, many early DHX9 inhibitors, including DHX9-IN-4, are ATP-competitive and bind to the conserved ATP-binding pocket, raising concerns about off-target activity against other ATP-dependent helicases and kinases . ATX968's allosteric binding mode to a pocket distinct from the ATP site underlies this improved selectivity profile [1].

Selectivity profiling
Data to verify
No significant inhibition of DHX36, SMARCA2, 97 kinases reported.
Class-level selectivity inference; source-specific review recommended.
Limited public comparator data; review full panel context.
kinase selectivity helicase selectivity off-target activity

In Vivo Efficacy vs. DHX9-IN-21

ATX968 is orally bioavailable and induces dose-dependent tumor regression in the LS411N MSI-H/dMMR colorectal cancer xenograft model. At 200 mg/kg BID oral dosing, ATX968 caused sustained tumor regression over a 28-day treatment period, with minimal tumor regrowth observed 28 days after treatment cessation [1]. In contrast, no published in vivo efficacy data exist for DHX9-IN-5 or DHX9-IN-6, and their oral bioavailability has not been established [2][3]. DHX9-IN-1 is not reported to be orally bioavailable, and its in vivo utility is limited . Therefore, ATX968 is the only DHX9 inhibitor among the closest analogs with validated oral bioavailability and robust in vivo antitumor activity.

In vivo efficacy vs. DHX9-IN-21
Cross-study comparable
Robust and durable tumor regression reported in MSI-H/dMMR xenografts.
Model-response endpoint context; DHX9-IN-21 lacks in vivo data for comparison.
Mouse xenograft models; endpoint review required.
oral bioavailability xenograft tumor regression in vivo efficacy

Allosteric Binding Mode vs. ATP-Competitive Inhibitors

ATX968 binds to an allosteric pocket on DHX9, distinct from the ATP-binding site, as confirmed by X-ray crystallography [1]. This allosteric binding mode increases on-target residence time without affecting equilibrium binding affinity, and cellular potency correlates more strongly with residence time than with equilibrium binding measurements [1]. In contrast, compounds such as DHX9-IN-4 are ATP-competitive , and many other DHX9 inhibitors (e.g., DHX9-IN-1, DHX9-IN-3, DHX9-IN-5) have not had their binding modes publicly characterized, though their chemical structures and potency profiles suggest they may also compete with ATP. The extended residence time of ATX968 may translate to sustained target engagement and improved cellular efficacy.

Allosteric binding mode
Class-level inference
SPR Kd 1.3 nM, X-ray confirmed allosteric pocket distinct from ATP site.
Allosteric mechanism may support distinct target engagement profile vs. ATP-competitive inhibitors.
X-ray / SPR data; long residence time reported.
allosteric inhibitor residence time structure-based drug design DHX9

ATX968 Research Applications


MSI-H/dMMR Colorectal Cancer Models

ATX968 is the DHX9 inhibitor of choice for oral dosing studies in MSI-H/dMMR colorectal cancer xenograft models, as demonstrated by robust tumor regression at 200 mg/kg BID in the LS411N model with sustained effects after treatment cessation [1]. No other close DHX9 inhibitor analog has demonstrated oral bioavailability or comparable in vivo efficacy, making ATX968 uniquely suitable for chronic oral dosing experiments .

Chemical Biology of DHX9 Mechanisms

Researchers investigating the role of DHX9 residence time in cellular efficacy should use ATX968, as its allosteric binding mode confers extended target engagement that correlates with cellular potency, unlike ATP-competitive inhibitors such as DHX9-IN-4 [1]. ATX968's validated selectivity over DHX36 and 97 kinases also minimizes off-target confounding in pathway analyses .

DHX9 Dependency in Novel Cancer Indications

ATX968 induces concentration-dependent increases in circBRIP1, a proximal pharmacodynamic biomarker of DHX9 inhibition, with an EC50 of 0.054 µM [1]. This biomarker has been validated in vivo, showing a well-correlated PK/PD/efficacy relationship . Other DHX9 inhibitors lack validated PD biomarkers, limiting their utility in dose-finding and target engagement studies.

Selectivity Profiling of DHX9-Dependent Cancer Cell Lines

ATX968 selectively inhibits proliferation of MSI-H/dMMR colorectal cancer cells (e.g., LS411N, SW480) but spares MSS/pMMR cells [1]. This genetic background-dependent activity makes ATX968 an ideal tool for identifying and validating DHX9-dependent cancer cell lines and patient-derived models, a feature that has not been systematically demonstrated for other DHX9 inhibitors .

Application
Selection Property
Validation Focus
MSI-H/dMMR colorectal cancer xenograft research
In vivo xenograft endpoint context
DHX9-dependent tumor regression model validation
DHX9 mechanistic probe studies
Allosteric inhibition mechanism context
Target engagement and selectivity profiling review
DHX9 dependency screening in cancer cell panels
Cellular target engagement context
Cell viability and circRNA biomarker endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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